molecular formula C7H15NO4 B1337830 ETHYL 2,2-DIMETHOXYETHYLCARBAMATE CAS No. 71545-60-3

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE

Cat. No. B1337830
Key on ui cas rn: 71545-60-3
M. Wt: 177.2 g/mol
InChI Key: LBLQPBVEGKLIEU-UHFFFAOYSA-N
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Patent
US05416096

Procedure details

214 g (2 mol) of ethyl chloroformate are added dropwise to 214 g (2 mol) of aminoacetaldehyde dimethyl acetal in 1 l of toluene and 90 g of NaOH in 500 ml of water at 10° C. The mixture is stirred at room temperature for a further 2 hours and the aqueous phase is separated off, saturated with sodium chloride and extracted with toluene. The toluene solutions are dried over magnesium sulphate and concentrated and the residue is distilled.
Quantity
214 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Name
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH3:6])=[O:3].[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH2:11].[OH-].[Na+]>C1(C)C=CC=CC=1.O>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][NH:11][C:2](=[O:3])[O:4][CH2:5][CH3:6] |f:2.3|

Inputs

Step One
Name
Quantity
214 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
214 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
90 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated off, saturated with sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The toluene solutions are dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(CNC(OCC)=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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